D-Ribose-d-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

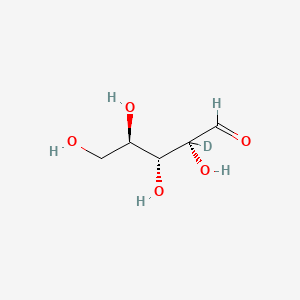

D-Ribose-d-1 is a naturally occurring sugar molecule that plays a crucial role in the production of adenosine triphosphate, which is the primary source of energy for cells. It is classified as a monosaccharide, meaning it is the simplest form of sugar and cannot be further broken down into smaller units. This compound is found in abundance in various living organisms, including plants, animals, and microorganisms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

A simple and efficient method for the preparation of α-D-ribose 1-phosphate and 2-deoxy-α-D-ribose 1-phosphate, key intermediates in nucleoside metabolism and important starting compounds for the enzymatic synthesis of various modified nucleosides, has been proposed. It consists of near-irreversible enzymatic phosphorolysis of readily prepared hydroiodide salts of 7-methylguanosine and 7-methyl-2-deoxyguanosine, respectively, in the presence of purine nucleoside phosphorylase .

Industrial Production Methods

Microbial production of D-Ribose involves the use of various microorganisms, such as Bacillus species, which can produce D-Ribose through the pentose phosphate pathway. This method is advantageous due to its high yield and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions

D-Ribose-d-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: D-Ribose can be oxidized to ribonic acid using oxidizing agents such as nitric acid.

Reduction: Reduction of D-Ribose can be achieved using reducing agents like sodium borohydride to produce ribitol.

Major Products Formed

Oxidation: Ribonic acid

Reduction: Ribitol

Substitution: Acetylated derivatives of D-Ribose

Aplicaciones Científicas De Investigación

D-Ribose-d-1 has a wide range of scientific research applications:

Chemistry: Used as a starting material for the synthesis of various nucleosides and nucleotides.

Biology: Plays a crucial role in the synthesis of RNA and DNA, making it essential for genetic research.

Medicine: D-Ribose supplementation has been shown to improve energy levels in patients with chronic fatigue syndrome and fibromyalgia. .

Mecanismo De Acción

D-Ribose-d-1 exerts its effects primarily through its role in the pentose phosphate pathway. It is phosphorylated to yield ribose-5-phosphate, which contributes to adenosine triphosphate production and nucleotide synthesis. This pathway is crucial for maintaining cellular energy levels and supporting various metabolic processes .

Comparación Con Compuestos Similares

Similar Compounds

Deoxyribose: A structural analog of D-Ribose, essential for DNA synthesis.

Arabinose: Another pentose sugar, similar in structure but with different functional properties.

Xylose: A pentose sugar found in plant cell walls.

Uniqueness of D-Ribose-d-1

This compound stands out due to its specific role in the synthesis of adenosine triphosphate, making it a valuable compound in the field of nutrition and supplements. Its ability to enhance energy levels and improve athletic performance further highlights its uniqueness .

Actividad Biológica

D-Ribose-d-1, a deuterium-labeled form of D-Ribose, is a pentose sugar that plays a crucial role in cellular metabolism, particularly in the synthesis of adenosine triphosphate (ATP). This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and associated research findings.

D-Ribose is integral to the synthesis of nucleotides and nucleic acids. It serves as a sugar moiety in ATP, which is essential for energy metabolism. The introduction of deuterium in this compound modifies its metabolic pathways, potentially affecting its efficacy and biological activity.

- Energy Production : D-Ribose enhances ATP production, especially in tissues with high energy demands like cardiac and skeletal muscles. It has been shown to improve recovery from ischemic conditions by replenishing ATP levels more effectively than glucose alone .

- NLRP3 Inflammasome Activation : Recent studies have indicated that D-Ribose can induce NLRP3 inflammasome activation in podocytes, leading to increased production of interleukin-1 beta (IL-1β). This process is mediated through the accumulation of advanced glycation end products (AGEs) and their receptor (RAGE) signaling pathway, contributing to diabetic nephropathy .

Case Studies and Clinical Trials

Several studies have investigated the effects of D-Ribose on various health conditions:

- Cardiac Function : A study involving patients with coronary artery disease demonstrated that D-Ribose supplementation improved exercise tolerance and quality of life by enhancing myocardial energy metabolism .

- Fibromyalgia and Chronic Fatigue Syndrome : Clinical trials have reported that D-Ribose administration significantly alleviates symptoms in patients suffering from fibromyalgia and chronic fatigue syndrome by restoring ATP levels .

In Vitro Studies

In vitro studies have provided insights into the cellular mechanisms influenced by this compound:

- Podocyte Injury : Research using mouse models showed that long-term administration of D-Ribose led to significant glomerular injury characterized by proteinuria and albuminuria. This was associated with increased NLRP3 inflammasome activation and inflammatory cytokine production .

- Metabolic Pathways : Investigations into the metabolic pathways of this compound revealed its potential to modulate PPAR (peroxisome proliferator-activated receptor) activities, which are implicated in lipid metabolism and insulin sensitivity. The binding affinities for PPARγ and PPARδ were found to be significantly improved compared to non-deuterated forms .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

Fórmula molecular |

C5H10O5 |

|---|---|

Peso molecular |

151.14 g/mol |

Nombre IUPAC |

(2R,3R,4R)-2-deuterio-2,3,4,5-tetrahydroxypentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i3D |

Clave InChI |

PYMYPHUHKUWMLA-YDRXQUNVSA-N |

SMILES isomérico |

[2H][C@](C=O)([C@@H]([C@@H](CO)O)O)O |

SMILES canónico |

C(C(C(C(C=O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.